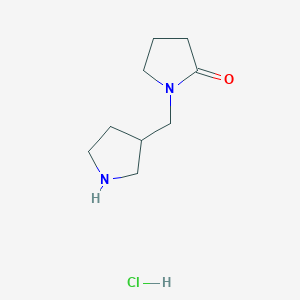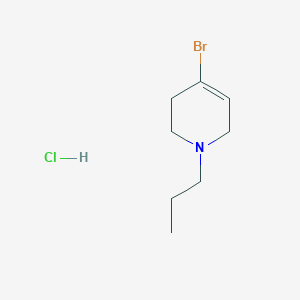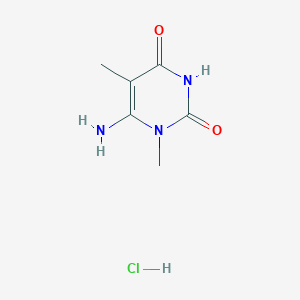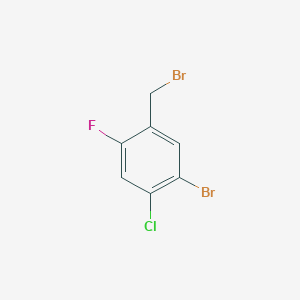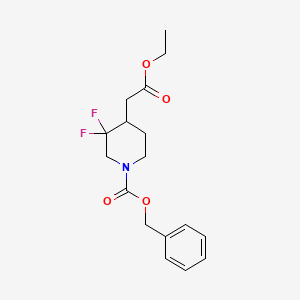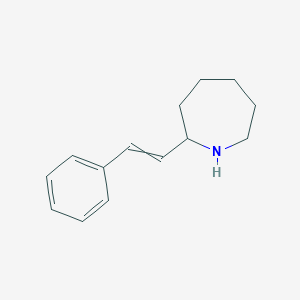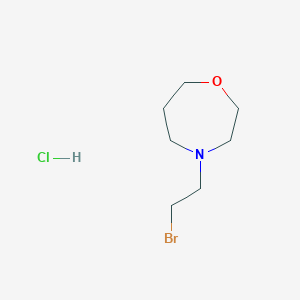
4-(2-Bromoethyl)-1,4-oxazepane hydrochloride
Übersicht
Beschreibung
“4-(2-Bromoethyl)-1,4-oxazepane hydrochloride” is likely a salt formed from a 4-(2-Bromoethyl)-1,4-oxazepane base and hydrochloric acid. The presence of a bromoethyl group suggests that it could be used in substitution reactions .
Molecular Structure Analysis
The molecule likely contains a seven-membered ring featuring an oxygen atom (from the oxazepane), and a bromoethyl side chain attached to the fourth carbon of the ring .Chemical Reactions Analysis
The bromine atom in the bromoethyl group is likely to be reactive and could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water .Wissenschaftliche Forschungsanwendungen
Oxazoline-Containing Ligands in Asymmetric Catalysis
Oxazoline rings, similar in structure to oxazepane, are widely used in asymmetric catalysis due to their modular nature and versatility in a range of metal-catalyzed transformations. These ligands, derived from chiral amino alcohols, play a crucial role in influencing the stereochemical outcomes of reactions due to their proximity to the metal active site. This highlights the importance of such structures in developing new catalytic methods for synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals, agrochemicals, and materials science (Hargaden & Guiry, 2009).
Brominated Flame Retardants
The review on novel brominated flame retardants (NBFRs), which include compounds with bromoethyl groups similar to "4-(2-Bromoethyl)-1,4-oxazepane hydrochloride," discusses their occurrence in various environments and consumer products. The increasing application of NBFRs in consumer goods has raised concerns regarding their environmental fate and potential health risks, emphasizing the need for more research on their occurrence, toxicity, and removal methods (Zuiderveen et al., 2020).
Environmental Concerns and Remediation Efforts
The presence and remediation of 1,4-dioxane in water supplies, a compound structurally different but relevant in the context of environmental contamination and treatment, underline the importance of understanding the environmental impact of various chemical compounds. The review suggests that common remediation techniques are ineffective against such contaminants, highlighting the need for alternative removal methods and more research on their health effects and environmental fate (Godri Pollitt et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.ClH/c8-2-4-9-3-1-6-10-7-5-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSQYAIWYGHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-1,4-oxazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



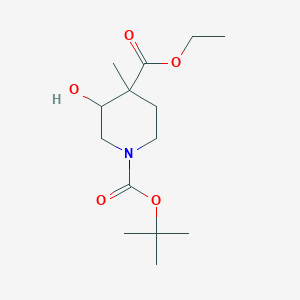
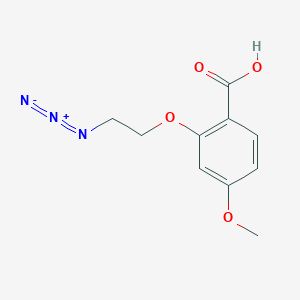
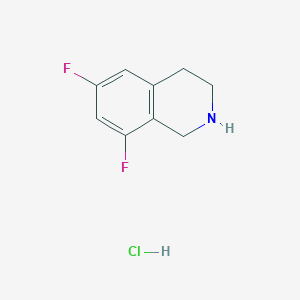
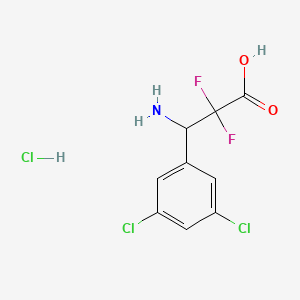
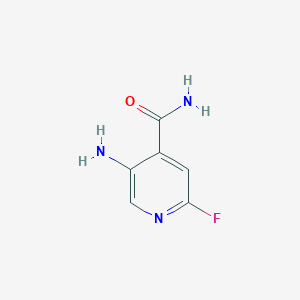
![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
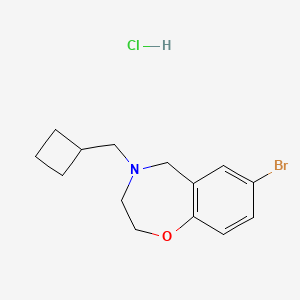
![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)
